1-Ethoxy-2,4-difluoro-5-nitrobenzene

Description

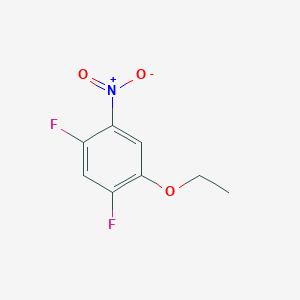

1-Ethoxy-2,4-difluoro-5-nitrobenzene (CAS: 1428368-14-2) is a nitroaromatic compound featuring a benzene ring substituted with an ethoxy group at position 1, fluorine atoms at positions 2 and 4, and a nitro group at position 4. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.

For example, highlights the use of SnCl₂·2H₂O in ethanol under reflux for reducing nitro groups to diamines, a reaction that may apply to intermediates derived from this compound .

Applications: Nitroaromatics are often precursors to amines (via reduction) or heterocycles. The ethoxy group may enhance solubility in organic solvents compared to halogenated analogs, while the nitro group serves as a directing group for further functionalization.

Properties

IUPAC Name |

1-ethoxy-2,4-difluoro-5-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO3/c1-2-14-8-4-7(11(12)13)5(9)3-6(8)10/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQXCKGKLCOGNOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)[N+](=O)[O-])F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-2,4-difluoro-5-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-ethoxy-2,4-difluorobenzene. This reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and safety. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-2,4-difluoro-5-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

Oxidation: Although less common, the ethoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

Aminated Derivatives: From reduction of the nitro group.

Substituted Benzene Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

1-Ethoxy-2,4-difluoro-5-nitrobenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

Materials Science: It is used in the design and synthesis of novel materials with specific electronic or optical properties, such as liquid crystals and polymers.

Mechanism of Action

The mechanism by which 1-ethoxy-2,4-difluoro-5-nitrobenzene exerts its effects depends on the specific chemical reactions it undergoes. For instance:

Nucleophilic Substitution: The electron-withdrawing nitro and fluorine groups activate the benzene ring towards nucleophilic attack, facilitating the substitution reactions.

Reduction: The nitro group is reduced through a series of electron transfer steps, ultimately forming an amino group.

Comparison with Similar Compounds

Key Differences :

- Electronic Effects : The nitro group at position 5 (meta to ethoxy) in the target compound creates a distinct electron-withdrawing effect compared to isomers with nitro groups at positions 3 or 4. This influences regioselectivity in reactions such as nucleophilic aromatic substitution .

- Steric Hindrance: Isomers with adjacent substituents (e.g., 2,4-F and 3-NO₂) may exhibit increased steric hindrance, reducing reactivity in coupling reactions .

Substituent Variations

Halogen vs. Alkoxy Groups

Replacing the ethoxy group with halogens or bulkier alkoxy groups alters reactivity:

Key Insights :

- Leaving Group Ability : Bromo and chloro analogs (e.g., 1-bromo-2,4-difluoro-5-nitrobenzene) participate in cross-coupling reactions (e.g., Stille, Suzuki), whereas ethoxy derivatives are less reactive in such contexts due to the poor leaving group ability of ethoxide .

- Steric Effects : Benzyloxy-substituted derivatives () exhibit reduced reactivity in regioselective reactions due to steric bulk, whereas ethoxy allows for more facile functionalization .

Functional Group Modifications

Nitro Group Reduction

demonstrates that nitro groups in similar compounds are reduced to diamines using SnCl₂·2H₂O. In contrast, halogenated analogs (e.g., 1-bromo-2,4-difluoro-5-nitrobenzene) may undergo concurrent dehalogenation during reduction, complicating product isolation .

Electronic Effects on Reactivity

The electron-donating ethoxy group at position 1 activates the ring toward electrophilic substitution at positions 3 and 5 (meta and para to ethoxy). However, the strong electron-withdrawing effects of the nitro and fluorine substituents dominate, directing reactions to specific sites. For example, in this compound, nucleophilic attack is likely at position 3 (ortho to fluorine and nitro groups), whereas in 1-ethoxy-2,5-difluoro-4-nitrobenzene (YF-0930), reactivity shifts to position 6 .

Biological Activity

1-Ethoxy-2,4-difluoro-5-nitrobenzene is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, antimicrobial properties, anti-inflammatory effects, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C9H8F2N O3

Molecular Weight: 215.16 g/mol

IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates can interact with cellular components such as DNA, leading to potential cytotoxic effects. The presence of fluorine atoms enhances the compound's lipophilicity, facilitating better membrane penetration and interaction with biological targets.

Antimicrobial Activity

Nitro-containing compounds have been extensively studied for their antimicrobial properties. The mechanism generally involves:

- Reduction of the Nitro Group: This process generates reactive nitrogen species that can bind covalently to DNA, causing damage and ultimately leading to cell death.

- Case Studies:

- A study demonstrated that nitro derivatives can exhibit significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) in the low micromolar range .

- Another research highlighted that compounds similar to this compound showed promise against various microbial strains, suggesting a broad spectrum of activity .

Anti-inflammatory Properties

Research indicates that nitro compounds can exhibit anti-inflammatory effects through various mechanisms:

- Inhibition of Pro-inflammatory Cytokines: Compounds like this compound may inhibit enzymes such as iNOS (inducible Nitric Oxide Synthase) and COX-2 (Cyclooxygenase-2), which are crucial in inflammatory processes.

- Case Studies:

- One study found that certain nitro derivatives significantly reduced levels of inflammatory markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

- Another investigation noted the role of nitro fatty acids in modulating inflammatory responses, indicating a possible pathway for the anti-inflammatory action of nitrobenzenes .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.